Methyl 2-[(4-methoxybenzoyl)oxy]benzoate
Description
Methyl 2-[(4-methoxybenzoyl)oxy]benzoate (CAS: 5449-71-8) is an ester derivative of benzoic acid with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.09 g/mol . Its structure consists of a methyl ester group at the 2-position of the benzene ring, substituted with a 4-methoxybenzoyloxy moiety (Figure 1). This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its synthesis typically involves esterification or transesterification reactions between 4-methoxybenzoyl chloride and methyl salicylate derivatives .
Properties
Molecular Formula |
C16H14O5 |
|---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
methyl 2-(4-methoxybenzoyl)oxybenzoate |
InChI |
InChI=1S/C16H14O5/c1-19-12-9-7-11(8-10-12)15(17)21-14-6-4-3-5-13(14)16(18)20-2/h3-10H,1-2H3 |
InChI Key |
KPCLSOUDHCWROO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of Methyl 2-[(4-methoxybenzoyl)oxy]benzoate, highlighting differences in substituents, molecular weight, and applications:
Key Research Findings
Electronic Effects and Reactivity
- Electron-Donating Groups : The 4-methoxy group in the target compound enhances electron density on the aromatic ring, improving stability toward electrophilic substitution but reducing reactivity in nucleophilic acyl substitution compared to analogs with electron-withdrawing groups (e.g., trifluoromethylsulfonyloxy in ) .
- Nitrooxy Derivatives: Compounds like { [7-(Nitrooxy)heptanoyl]oxy}methyl 2-(acetyloxy)benzoate exhibit controlled release of nitric oxide under physiological conditions, making them candidates for cardiovascular therapies .
Solubility and Lipophilicity
- Benzyloxy vs. Methoxybenzoyl : Methyl 4-benzyloxy-2-hydroxybenzoate (logP ≈ 2.8) is more lipophilic than the target compound (logP ≈ 2.3) due to the bulky benzyl group, favoring applications in hydrophobic liquid crystal matrices .
- Nitrooxy Chains: The nitrooxy heptanoyl chain in increases aqueous solubility by introducing polar nitro groups, enabling formulation in hydrophilic drug delivery systems.
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